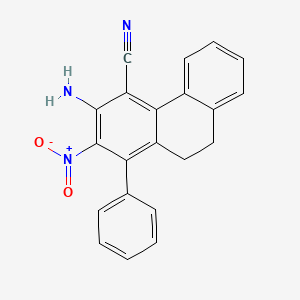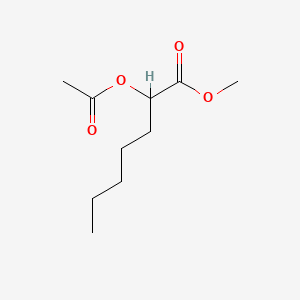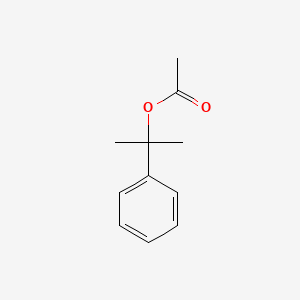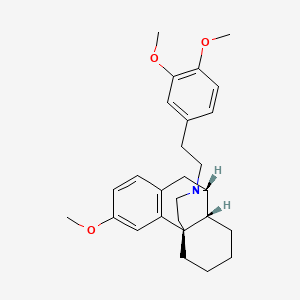
(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan: is a complex organic compound that belongs to the class of morphinans. This compound is characterized by the presence of a morphinan backbone, which is a tetracyclic structure, and a 3,4-dimethoxyphenethyl group attached to it. The presence of methoxy groups in the phenethyl moiety and the morphinan structure makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 3,4-dimethoxyphenethylamine as a starting material. This compound can be synthesized through the following steps:
Synthesis of 3,4-Dimethoxyphenethylamine:
Formation of the Morphinan Backbone:
Industrial Production Methods: Industrial production of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives of the compound
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
Major Products:
- Oxidized, reduced, and substituted derivatives of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology:
Neurotransmitter Studies: Used in studies related to neurotransmitter pathways due to its structural similarity to certain neurotransmitters.
Receptor Binding Studies: Investigated for its binding affinity to various receptors in the brain.
Medicine:
Pharmacological Research: Explored for its potential analgesic and anti-inflammatory properties.
Drug Development: Potential candidate for the development of new therapeutic agents.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mecanismo De Acción
The mechanism of action of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan involves its interaction with specific molecular targets in the body. The compound may exert its effects through the following pathways:
Receptor Binding: Binds to specific receptors in the brain, such as opioid receptors, leading to analgesic effects.
Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels and signaling pathways.
Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses and functions.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the morphinan backbone.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a different functional group.
3,4-Dimethoxyphenylacetic Acid: A structurally similar compound with a carboxylic acid group.
Uniqueness:
Structural Complexity: The presence of both the 3,4-dimethoxyphenethyl group and the morphinan backbone makes 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan unique.
The combination of these structural features may result in unique pharmacological and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63690-30-2 |
|---|---|
Fórmula molecular |
C27H35NO3 |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C27H35NO3/c1-29-21-9-8-20-17-24-22-6-4-5-12-27(22,23(20)18-21)13-15-28(24)14-11-19-7-10-25(30-2)26(16-19)31-3/h7-10,16,18,22,24H,4-6,11-15,17H2,1-3H3/t22-,24+,27+/m0/s1 |
Clave InChI |
XMRKEVYDRNKBOR-CAKYRVLISA-N |
SMILES isomérico |
COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
SMILES canónico |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


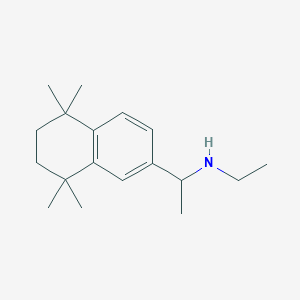
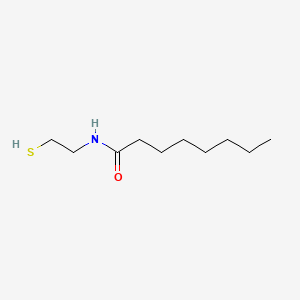

![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
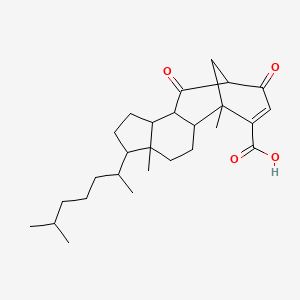
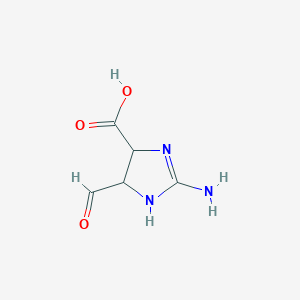

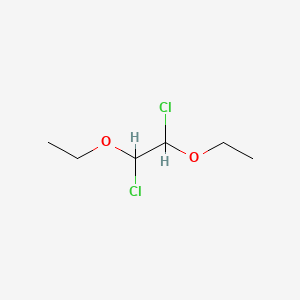
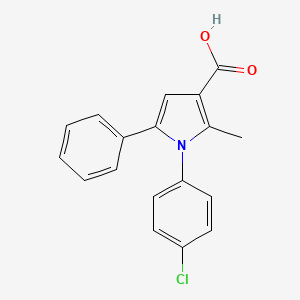
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
